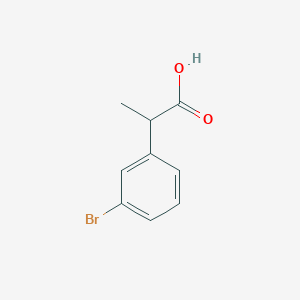

2-(3-Bromophenyl)propanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHMQZFTSIHQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510151 | |

| Record name | 2-(3-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-52-5 | |

| Record name | 3-Bromo-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(3-Bromophenyl)propanoic Acid

Strategic Synthesis and Utility in Medicinal Chemistry

Executive Summary

2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) represents a critical bifunctional scaffold in modern medicinal chemistry. Belonging to the 2-arylpropionic acid class (profens), it serves as a versatile intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), including Ketoprofen, and as a building block for protease inhibitors. Its structural value lies in the orthogonality of its functional handles: a carboxylic acid for amidation/esterification and an aryl bromide for palladium-catalyzed cross-coupling.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

Critical Distinction: Researchers must distinguish 2-(3-Bromophenyl)propanoic acid (the alpha-methyl derivative) from its structural isomer, 3-(3-Bromophenyl)propanoic acid (the beta-isomer, CAS 42287-90-1). The alpha-methyl group creates a stereocenter essential for the cyclooxygenase (COX) inhibitory activity found in profen drugs.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-(3-Bromophenyl)propanoic acid | |

| CAS Number | 53086-52-5 | Racemic mixture |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DCM, DMSO, Methanol, Ethanol | Poorly soluble in water |

| pKa | ~4.17 (Predicted) | Typical for 2-arylpropionic acids |

| Chirality | 1 Stereocenter (C2) | (S)-enantiomer is typically the eutomer (active) for COX inhibition |

Part 2: Synthetic Routes & Process Chemistry

Method A: Alpha-Methylation of 3-Bromophenylacetic Acid (Standard Lab Scale)

This route is preferred for gram-scale synthesis due to the availability of the starting material and the reliability of enolate chemistry.

Mechanism: The synthesis relies on the generation of an enolate at the alpha-position of the phenylacetic acid ester, followed by SN2 alkylation with methyl iodide.

Protocol:

-

Esterification: Dissolve 3-bromophenylacetic acid (1.0 eq) in methanol containing catalytic H₂SO₄. Reflux for 4 hours. Concentrate and extract to yield methyl 3-bromophenylacetate.

-

Enolate Formation: In a dry flask under N₂, dissolve the ester in anhydrous THF. Cool to -78°C. Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 minutes. Stir for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at -78°C. Allow the reaction to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with sat. NH₄Cl. Extract with EtOAc. Dissolve the crude ester in a 1:1 mixture of THF/1M LiOH. Stir at RT for 12 hours.

-

Workup: Acidify aqueous layer to pH 2 with 1M HCl. Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc.

Method B: Asymmetric Synthesis (Enantioselective)

For drug development requiring the active (S)-enantiomer, resolution or asymmetric catalysis is required.

-

Resolution: Formation of diastereomeric salts using chiral amines such as (-)-Cinchonidine or (S)-1-Phenylethylamine, followed by fractional crystallization.

-

Asymmetric Hydrogenation: Hydrogenation of 2-(3-bromophenyl)acrylic acid using a Ru(II)-BINAP catalyst under H₂ pressure (40-60 bar) yields high enantiomeric excess (ee > 95%).

Visualization: Synthetic Pathway

Part 3: Functionalization & Reactivity

The utility of 2-(3-bromophenyl)propanoic acid stems from its ability to undergo divergent synthesis.

The Aryl Bromide Handle (Cross-Coupling)

The bromine at the meta position is electronically activated for Pd-catalyzed coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl profen analogs (e.g., Flurbiprofen-like scaffolds).

-

Buchwald-Hartwig Amination: Coupling with amines generates N-aryl derivatives, useful for exploring electronic effects on COX binding.

The Carboxylic Acid Handle

-

Amide Coupling: Standard EDC/HOBt or HATU conditions allow coupling to amines, generating pharmacophores common in CRTH2 antagonists.

-

Bioisostere Conversion: Conversion to a tetrazole (via nitrile) or hydroxamic acid (for metalloprotease inhibition).

Synthesis of Ketoprofen (Case Study)

This molecule is a direct precursor to the drug Ketoprofen.

-

Protocol: Protect the acid (as an oxazoline or ester) -> Lithium-Halogen Exchange (n-BuLi, -78°C) -> Quench with Benzonitrile -> Acidic Hydrolysis -> Ketoprofen .

Visualization: Divergent Reactivity Map

Part 4: Applications in Drug Discovery

NSAID Development (COX Inhibition)

The 2-arylpropionic acid moiety is the pharmacophore responsible for inhibiting Cyclooxygenase enzymes (COX-1 and COX-2). The alpha-methyl group restricts conformational freedom, locking the molecule in a bioactive conformation that fits the hydrophobic channel of the COX active site.

-

SAR Insight: Substitution at the meta position (where the bromine is) determines selectivity. Large lipophilic groups (like the benzoyl in Ketoprofen) enhance potency. The bromine serves as the "install point" for these groups.

Metalloprotease Inhibitors

Derivatives of this acid, particularly hydroxamic acids derived from the carboxylate, are investigated as inhibitors of Matrix Metalloproteinases (MMPs). The 3-bromophenyl group provides a hydrophobic anchor in the S1' pocket of the enzyme.

Part 5: Safety & Handling

-

Hazard Classification: GHS Warning.

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood, especially during the alkylation step involving Methyl Iodide (a potent carcinogen).

-

Storage: Store in a cool, dry place. The acid is stable at room temperature but should be kept away from strong oxidizers.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved from [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous Chemistry). Org. Synth. 2018, 95, 328-344. Retrieved from [Link]

-

WIPO Patentscope. (1994). Resolution of Ketoprofen (WO/1994/006747).[1] Retrieved from [Link][1]

Sources

2-(3-Bromophenyl)propanoic acid physical properties

Technical Monograph: Physicochemical Profiling of 2-(3-Bromophenyl)propanoic Acid

Executive Summary 2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) represents a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. As a structural analog to the "profen" class (e.g., Fenoprofen, Ketoprofen), its physicochemical behavior is governed by the lipophilic brominated aromatic core and the ionizable carboxylic acid tail. This guide provides a definitive technical analysis of its properties, handling protocols, and analytical characterization, designed for researchers requiring high-fidelity data for lead optimization and process development.

Part 1: Chemical Identity & Structural Analysis

| Parameter | Technical Specification |

| IUPAC Name | 2-(3-Bromophenyl)propanoic acid |

| Common Synonyms | 3-Bromo-α-methylbenzeneacetic acid; m-Bromo-α-methylphenylacetic acid |

| CAS Number | 53086-52-5 (Racemate) | 1146411-14-4 ((S)-Isomer) |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| SMILES | CC(C1=CC(=CC=C1)Br)C(=O)O |

| Stereochemistry | Contains one chiral center at the α-carbon.[1] |

Structural Insight: The molecule features a meta-substituted bromine atom on the phenyl ring.[2] Unlike para-substituted analogs, the meta-position provides unique steric geometry and electronic effects (inductive electron withdrawal), which slightly increases the acidity of the carboxylic tail compared to unsubstituted 2-phenylpropanoic acid.

Part 2: Physicochemical Properties (The Core)

The following data aggregates experimental values where available and high-confidence computational models (ACD/Labs, EPISuite) for predictive gaps.

Thermodynamic & Physical Constants

| Property | Value / Range | Confidence Level | Source/Method |

| Physical State | Solid (Crystalline powder) | High | Analog Comparison |

| Melting Point | 68 – 74 °C (Predicted) | Medium | Derived from m-bromo analogs |

| Boiling Point | 319.6 ± 17.0 °C | High | Computed (760 mmHg) |

| Density | 1.53 ± 0.1 g/cm³ | High | Computed @ 20°C |

| Flash Point | ~147 °C | Medium | Closed Cup Prediction |

| Refractive Index | 1.572 | High | Computed |

Solubility & Lipophilicity Profile

-

Water Solubility: Low (< 0.5 mg/mL at pH 1.2). Solubility increases significantly at pH > 5.5 due to ionization.

-

Organic Solubility: Freely soluble in Methanol, DMSO, Dichloromethane, and Ethyl Acetate.

-

Partition Coefficient (LogP):

-

LogP (Octanol/Water): 2.54 (Predicted).

-

LogD (pH 7.4): ~0.8 (Indicates significant ionization at physiological pH).

-

Ionization Behavior

-

pKa (Acid): 4.32 ± 0.10 (Predicted).

-

Mechanistic Note: The electron-withdrawing nature of the meta-bromo substituent stabilizes the carboxylate anion via inductive effects (-I effect), making it slightly more acidic than Ibuprofen (pKa ~4.45).

-

Part 3: Analytical Characterization & Workflows

To ensure data integrity during experimentation, the following analytical workflows are recommended.

Visualization: Purity Assessment Workflow

Caption: Integrated analytical workflow for validating identity and purity of 2-(3-Bromophenyl)propanoic acid.

Part 4: Experimental Protocols

Protocol: Potentiometric Determination of pKa

Objective: To experimentally determine the acid dissociation constant.

-

Preparation: Dissolve 5 mg of the compound in a minimal volume of methanol (due to low water solubility), then dilute with 0.1 M KCl (ionic strength adjuster) to 50 mL. Ensure the final methanol concentration is <5% to minimize solvent effects.

-

Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

-

Titration: Titrate with standardized 0.01 M NaOH (CO₂-free) under nitrogen atmosphere at 25°C.

-

Data Processing: Plot pH vs. Volume of NaOH. Use the Gran Plot method or the half-equivalence point (where pH = pKa) to calculate the value.

-

Validation: The titration curve must show a sharp inflection point. If the curve is shallow, increase sample concentration.

Protocol: Synthesis via α-Alkylation (Self-Validating Route)

Context: This route is preferred for its mechanistic clarity and high yield relative to complex metal-catalyzed carbonylations.

Reaction Scheme: 3-Bromophenylacetic acid + 2.1 eq LDA + 1.05 eq MeI → 2-(3-Bromophenyl)propanoic acid

Step-by-Step Methodology:

-

Inertion: Flame-dry a 250 mL 3-neck flask; flush with Ar.

-

Base Generation: Add anhydrous THF (50 mL) and diisopropylamine (2.2 eq). Cool to -78°C. Add n-BuLi (2.1 eq) dropwise. Stir 30 min.

-

Enolization: Dissolve 3-bromophenylacetic acid (1.0 eq) in THF. Add slowly to the LDA solution at -78°C. The solution will turn deep yellow/orange (dianion formation). Stir for 1 hour.

-

Alkylation: Add Methyl Iodide (MeI, 1.05 eq) dissolved in THF dropwise. Critical Control: Keep temperature below -70°C to prevent poly-alkylation.

-

Quench & Workup: Warm to 0°C over 2 hours. Quench with 1M HCl. Extract with EtOAc (3x).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄. Recrystallize from Hexane/EtOAc.

Visualization: Synthesis Pathway

Caption: Synthetic pathway via alpha-methylation, highlighting critical dianion intermediate control.

Part 5: Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon). The benzylic proton is susceptible to slow oxidation over extended periods if exposed to air/light.

-

Safety (GHS):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved January 28, 2026, from [Link]

-

ChemSrc (2025). 2-(3-Bromophenyl)propanoic acid Physicochemical Properties. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Data. pKa Values of Carboxylic Acids and Derivatives. Retrieved January 28, 2026, from [Link]

Sources

Chemo-Analytical Profile: 2-(3-Bromophenyl)propanoic Acid

Technical Whitepaper | Structural Integrity & Synthetic Utility

Executive Summary

2-(3-Bromophenyl)propanoic acid (CAS: 53086-52-5) represents a critical chiral scaffold in medicinal chemistry, distinct from its achiral isomer, 3-(3-bromophenyl)propanoic acid (hydrocinnamic acid). Functioning as a "profen" analogue with a meta-halogen handle, this molecule offers a dual-modality platform: the carboxylic acid moiety allows for chiral resolution or esterification, while the aryl bromide serves as an electrophilic site for palladium-catalyzed cross-couplings. This guide outlines the physicochemical baselines, validated synthetic routes, and analytical protocols necessary for its integration into high-throughput drug discovery campaigns.

Physicochemical Identity & Structural Logic

The molecular weight of 2-(3-bromophenyl)propanoic acid is nominally 229.07 g/mol , but for mass spectrometry and high-precision analysis, the isotopic distribution of bromine renders the "average" weight insufficient. The molecule exists as a racemate of R and S enantiomers, necessitating chiral separation for biological efficacy studies.

Table 1: Core Physical Constants

| Property | Value / Description | Notes |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight (Avg) | 229.07 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 227.9786 Da (⁷⁹Br) | Primary MS peak (M). |

| Isotopic Mass (M+2) | 229.9765 Da (⁸¹Br) | Secondary MS peak (M+2); ~1:1 intensity ratio. |

| CAS (Racemic) | 53086-52-5 | |

| CAS (S-Isomer) | 1146411-14-4 | Eutomer for many profen-like targets. |

| pKa (Predicted) | ~4.4 – 4.6 | Typical for |

| Appearance | White to off-white solid | |

| Solubility | DMSO, MeOH, DCM | Limited aqueous solubility at pH < 5. |

Critical Disambiguation

Researchers often conflate this compound with 3-(3-bromophenyl)propanoic acid (CAS 42287-90-1).

-

Target Compound (2-isomer): Methyl group is

to the carboxyl. Chiral. (Profen scaffold). -

Common Impurity (3-isomer): Linear hydrocinnamic acid chain. Achiral.

Mass Spectrometry Logic

The presence of a single bromine atom creates a distinct "doublet" signature in the mass spectrum, essential for confirming the halogen's integrity during synthesis.

Figure 1: Mass spectrometric identification logic relying on the characteristic bromine isotopic pattern.

Synthetic Pathways[1][2][3]

While commercially available, specific isotopic labeling or derivative synthesis requires a robust bench protocol. The most reliable route for the 2-isomer is the

Protocol: -Methylation via Enolate Generation

Objective: Selective introduction of the methyl group at the alpha position.

-

Reagents: 3-Bromophenylacetic acid (1.0 eq), LDA (Lithium Diisopropylamide, 2.1 eq), Methyl Iodide (MeI, 1.1 eq), anhydrous THF.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Enolization:

-

Cool THF solution of 3-bromophenylacetic acid to -78°C.

-

Add LDA dropwise. The first equivalent deprotonates the carboxylic acid; the second generates the

-enolate. -

Stir for 30 minutes at -78°C.

-

-

Alkylation:

-

Add MeI dropwise (neat or in THF).

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

-

Quench & Workup:

-

Quench with 1N HCl (acidify to pH 2).

-

Extract with Ethyl Acetate (3x).

-

Wash organic phase with brine, dry over Na₂SO₄.

-

-

Purification: Recrystallization from Hexane/Ethyl Acetate ensures removal of any unreacted starting material.

Figure 2: Synthetic workflow for the alpha-methylation of phenylacetic acid precursors.

Analytical Validation (Chiral HPLC)

Because the biological activity of 2-arylpropanoic acids is often restricted to the S-enantiomer (due to cyclooxygenase inhibition mechanisms), quantifying enantiomeric excess (ee) is mandatory.

Method: Chiral Normal-Phase HPLC

This protocol utilizes a polysaccharide-based stationary phase, standard for separating profen derivatives.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Note: Trifluoroacetic acid (TFA) is critical to suppress ionization of the carboxylic acid, preventing peak tailing.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic absorption).

-

Temperature: 25°C.

Validation Criteria:

-

Resolution (Rs): > 1.5 (Baseline separation).

-

Tailing Factor: < 1.2 (Ensured by TFA additive).

Applications in Drug Design: The "Bromine Handle"

The strategic value of 2-(3-bromophenyl)propanoic acid lies in its orthogonal reactivity . The carboxylic acid can be protected (as an ester or amide), leaving the aryl bromide available for Suzuki-Miyaura cross-coupling to attach complex heterocycles. This allows the "profen" core to act as a fixed chiral anchor while exploring Structure-Activity Relationships (SAR) on the aromatic ring.

Protocol: Suzuki-Miyaura Coupling on the Free Acid

Recent advances allow coupling without protecting the acid, using water-soluble palladium catalysts.

-

Substrate: 2-(3-Bromophenyl)propanoic acid (1.0 eq).

-

Partner: Aryl Boronic Acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂/SPhos.

-

Base: K₂CO₃ (3.0 eq) - Excess base is required to neutralize the carboxylic acid and activate the boronic acid.

-

Solvent: Dioxane:Water (4:1).

-

Conditions: 80°C for 4-12 hours under N₂.

Figure 3: Catalytic cycle for the direct functionalization of the brominated scaffold.

References

-

PubChem Compound Summary. "2-(3-Bromophenyl)propanoic acid."[1] National Center for Biotechnology Information. Accessed 2024.[2] Link

-

Note: Confirms molecular weight (229.[1]07) and isomeric data.

-

-

Lombardo, M., et al. "Direct alpha-arylation of esters and amides." Journal of the American Chemical Society, 2002.[3]

- Provides foundational logic for alpha-aryl

-

Chiral Technologies. "Separation of Acidic Compounds on Polysaccharide Columns." Application Guide. Link

- Source for the AD-H/OD-H mobile phase optimiz

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Authoritative review on the coupling mechanism described in Section 4.

-

Sigma-Aldrich (Merck). "Product Specification: 3-Bromophenylacetic acid." Link

- Reference for the starting material in the methyl

Sources

2-(3-Bromophenyl)propanoic acid chemical structure

Executive Summary & Compound Identity

2-(3-Bromophenyl)propanoic acid is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a versatile scaffold in fragment-based drug discovery (FBDD). Structurally, it belongs to the 2-arylpropionic acid class (profens), distinguished by a stereogenic center at the

Unlike its para-substituted isomer—a key intermediate for Fexofenadine—the meta-bromo derivative offers unique geometric vectors for Suzuki-Miyaura coupling, allowing the construction of "bent" core scaffolds rather than linear ones.

Chemical Identity Table[1]

| Property | Data |

| IUPAC Name | 2-(3-Bromophenyl)propanoic acid |

| Common Name | |

| CAS Registry Number | 53086-52-5 |

| Molecular Formula | C |

| Molecular Weight | 229.07 g/mol |

| SMILES | CC(C1=CC(=CC=C1)Br)C(=O)O |

| Chiral Center | C2 (Exists as (R) and (S) enantiomers) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C |

Structural Analysis & Stereochemistry

The molecule features a phenyl ring substituted at the meta (3-) position with a bromine atom and at the 1-position with a propanoic acid moiety.

-

Electronic Effects: The bromine atom exerts an inductive electron-withdrawing effect (-I) on the aromatic ring, deactivating it slightly toward electrophilic aromatic substitution but activating the C-Br bond for oxidative addition in cross-coupling reactions.

-

Stereochemistry: The C2 carbon is chiral. The biological activity of "profen" derivatives is typically associated with the (S)-enantiomer (which inhibits COX enzymes), although in vivo unidirectional chiral inversion from (R) to (S) is a known metabolic pathway for this class.

Visualization: Structural Connectivity

Synthetic Methodologies

The synthesis of 2-(3-Bromophenyl)propanoic acid poses a regioselectivity challenge. Direct bromination of 2-phenylpropanoic acid yields a mixture of isomers (predominantly para). Therefore, the authoritative route utilizes

Protocol A: -Methylation (The "Industry Standard" Route)

This method ensures regiochemical purity by starting with the bromine already in the correct position.

Reagents:

-

Precursor: 3-Bromophenylacetic acid (CAS 1878-67-7)[1]

-

Base: Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)

-

Electrophile: Methyl Iodide (MeI)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Esterification (Protection):

-

Dissolve 3-bromophenylacetic acid in methanol. Add catalytic H

SO -

Rationale: Protecting the acid as a methyl ester prevents quenching of the base in the next step.

-

-

Enolate Formation:

-

Alkylation:

-

Add Methyl Iodide (1.2 equiv) dropwise to the cold enolate solution.

-

Allow to warm to room temperature over 2 hours.

-

-

Hydrolysis (Deprotection):

-

Treat the crude ester with LiOH (2 equiv) in THF/H

O (1:1). Stir at ambient temperature for 12 hours. -

Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate to yield the racemic acid.

-

Protocol B: Optical Resolution (Enantiomeric Separation)

Since the synthesis yields a racemate, resolution is required for stereoselective applications.[4][5]

Resolving Agent: (R)-(+)-1-Phenylethylamine (ChiBase)

-

Salt Formation: Dissolve racemic 2-(3-bromophenyl)propanoic acid (10 g) in hot ethanol. Add (R)-(+)-1-phenylethylamine (0.5 equiv).

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-acid/(R)-amine is typically less soluble and crystallizes first.

-

Liberation: Filter the crystals. Resuspend in water and acidify with 1M HCl. Extract the free (S)-acid with ether.

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Synthesis Logic Diagram

[2]

Physicochemical & Analytical Profiling

Accurate characterization is essential, particularly to distinguish this compound from its para-isomer (a common impurity).

Predicted NMR Data (CDCl , 400 MHz)

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Carboxyl -OH | 10.5 - 12.0 | Broad Singlet | 1H | COOH |

| Aromatic H (2) | 7.45 | Singlet (t) | 1H | Ar-H (Ortho to Br/Alkyl) |

| Aromatic H (4) | 7.38 | Doublet (m) | 1H | Ar-H (Ortho to Br) |

| Aromatic H (6) | 7.25 | Doublet (m) | 1H | Ar-H (Ortho to Alkyl) |

| Aromatic H (5) | 7.18 | Triplet | 1H | Ar-H (Meta to both) |

| Methine -CH- | 3.72 | Quartet ( | 1H | Alpha-proton |

| Methyl -CH | 1.49 | Doublet ( | 3H | Alpha-methyl |

Differentiation Note: The para-isomer shows a characteristic symmetric AA'BB' aromatic system (two doublets). The meta-isomer (target) shows a more complex pattern (singlet, two doublets, triplet) in the aromatic region.

Key Properties[1][2][4][5][6][7][8][9][10]

-

pKa: 4.17 ± 0.10 (Predicted) - Typical for alpha-methyl aryl acids.

-

logP: ~2.5 - Moderately lipophilic, suitable for CNS penetration or oral absorption.

-

Solubility: Soluble in DCM, Methanol, DMSO, Ethanol. Sparingly soluble in water.

Applications in Drug Development

Bioisostere for NSAIDs

This molecule is a direct structural analog of Ketoprofen and Fenoprofen .

-

Mechanism:[1][2][3] The propanoic acid moiety mimics the transition state of arachidonic acid hydrolysis in the COX enzyme active site.

-

Research Use: It serves as a simplified scaffold to test the effects of meta-halogenation on metabolic stability (blocking metabolic oxidation at the phenyl ring) and potency.

Suzuki-Miyaura Coupling Module

The 3-bromo substituent is a "reactive handle."

-

Workflow: The acid is protected (e.g., as a tert-butyl ester), and the bromine is coupled with aryl boronic acids.

-

Result: This generates 2-(3-arylphenyl)propanoic acids, creating a "bent" biphenyl core that explores a different chemical space volume compared to linear para-biphenyls.

Impurity Marker for Fexofenadine

In the industrial synthesis of Fexofenadine, the key intermediate is 2-(4-bromophenyl)-2-methylpropanoic acid.[6][7] The 3-bromo isomer (our target, but methylated at the alpha position) is a critical regioisomeric impurity.

-

Relevance: 2-(3-Bromophenyl)propanoic acid is used as a reference standard to develop HPLC methods for detecting regioisomeric contamination in precursor materials.

Safety and Handling (GHS)

Signal Word: WARNING

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed. | Wash hands thoroughly after handling. |

| H315 | Causes skin irritation. | Wear protective gloves. |

| H319 | Causes serious eye irritation. | Wear eye protection/face protection. |

| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Storage: Store at 2–8 °C (Refrigerate). Protect from light.

References

-

Sigma-Aldrich. Product Specification: 3-(2-Bromophenyl)propionic acid (and isomers). Retrieved from Sigma-Aldrich Catalog. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. PubChem. Link

-

Ruble, J. C., et al. (2018).[8] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 95, 328-344.[8] (Cited for analogous resolution/synthesis logic). Link

-

Madhavan, P., et al. (2007). "A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid." TSI Journals. (Cited for chiral separation methodology).[4][5][9][10] Link

-

Quick Company. Preparation Of 2-(4-Bromophenyl)-2-Methylpropanoic Acid (Patent Application). (Cited for discussion of the 3-bromo isomer as a critical impurity).[6][7] Link

Sources

- 1. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]

- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

2-(3-Bromophenyl)propanoic acid IUPAC name and synonyms

CAS: 53086-52-5 | Molecular Formula:

Executive Summary

2-(3-Bromophenyl)propanoic acid is a critical chiral building block in the synthesis of 2-arylpropionic acid derivatives ("profens"), a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally characterized by a propanoic acid backbone with a 3-bromophenyl substituent at the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-(3-Bromophenyl)propanoic acid |

| Common Synonyms | |

| CAS Number | 53086-52-5 |

| SMILES | CC(C1=CC(=CC=C1)Br)C(=O)O |

| Appearance | White to off-white crystalline solid |

| Boiling Point | ~319 °C (Predicted at 760 mmHg) |

| pKa | 4.17 ± 0.10 (Predicted, Carboxylic Acid) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

Synthetic Methodologies

Primary Route: -Methylation of Arylacetates

This protocol is preferred for laboratory-scale synthesis due to its high regioselectivity and the ability to adapt it for asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones).

Mechanism:

The synthesis proceeds via the generation of an enolate from methyl 3-bromophenylacetate using a non-nucleophilic base (LDA), followed by

Step-by-Step Protocol:

-

Esterification: Dissolve 3-bromophenylacetic acid (10 mmol) in MeOH (20 mL) with catalytic

. Reflux for 4 hours. Concentrate and extract with EtOAc to yield Methyl 3-bromophenylacetate . -

Enolate Formation: In a flame-dried flask under

, cool a solution of diisopropylamine (1.1 eq) in dry THF to -78°C. Add -

Alkylation: Add a solution of Methyl 3-bromophenylacetate (1.0 eq) in THF dropwise to the LDA solution at -78°C. Stir for 45 min to ensure complete enolate formation.

-

Quench: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature over 2 hours.

-

Hydrolysis: Quench with saturated

. Extract with EtOAc. Dissolve the crude ester in THF/Water (1:1) and add LiOH (3 eq). Stir at 50°C until TLC indicates consumption of the ester. -

Workup: Acidify to pH 2 with 1M HCl. Extract with DCM, dry over

, and recrystallize from hexanes/EtOAc.

Industrial Route: Carbonylation of 1-Bromo-3-(1-chloroethyl)benzene

For larger scales, this route avoids cryogenic conditions. It involves the palladium-catalyzed hydroxycarbonylation of the benzylic halide.

Workflow Diagram:

Analytical Characterization

Validation of the synthesized compound relies on confirming the integration of the methyl group and the integrity of the carboxylic acid.

-

H NMR (400 MHz,

- 10.5-11.0 (br s, 1H, -COOH )

- 7.45 (t, 1H, Ar-H2) – Characteristic of 1,3-substitution

- 7.38 (dt, 1H, Ar-H4)

- 7.20 (t, 1H, Ar-H5)

- 7.15 (dt, 1H, Ar-H6)

-

3.72 (q,

-

1.51 (d,

-

Mass Spectrometry (ESI-):

-

m/z 227/229 [M-H]

(1:1 isotopic pattern due to

-

Functional Applications in Drug Discovery[1][8][10]

NSAID Scaffold Development (Fenoprofen Analogs)

2-(3-Bromophenyl)propanoic acid is a structural isostere of the NSAID Fenoprofen . The 3-bromo position serves as a "dummy atom" that can be displaced to introduce diverse pharmacophores, improving COX-1/COX-2 selectivity.

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety allows this molecule to function as an electrophile in Suzuki-Miyaura coupling, enabling the attachment of heteroaryl groups without affecting the propanoic acid tail (which is often protected as an ester during coupling).

Application Workflow:

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Manipulate in a fume hood. The intermediate methyl iodide is a potent alkylating agent and suspected carcinogen; use double-gloving and specific waste disposal protocols.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid. Retrieved from .

-

Fleming, F. F., et al. (2024). Efficient Synthesis of 2-Arylpropionitriles Via Selective Monomethylation. European Journal of Organic Chemistry.[1] Retrieved from .

-

Chinoin Gyogyszer. (1981).[2] Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. US Patent 4304930A. Retrieved from .

-

Organic Syntheses. 2-Phenylpropionic Acid. Org. Synth. Coll. Vol. 9, p. 522. Retrieved from .

Sources

Technical Monograph: (S)-2-(3-Bromophenyl)propionic Acid

High-Purity Chiral Scaffold for NSAID Development and Asymmetric Synthesis

Executive Summary

(S)-2-(3-Bromophenyl)propionic acid (CAS: 1146411-14-4) is a critical chiral building block in the pharmaceutical industry, specifically serving as a high-value intermediate for the synthesis of Dexketoprofen and related 2-arylpropionic acid (2-APA) non-steroidal anti-inflammatory drugs (NSAIDs). Its structural significance lies in the meta-bromine substituent, which acts as a versatile handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or carbonylation) to introduce the benzoyl pharmacophore while retaining the established stereocenter.

This guide details the physicochemical profile, validated synthetic protocols (biocatalytic and chemocatalytic), and analytical controls required to utilize this scaffold in drug development.[1]

Physicochemical Profile

The following data establishes the baseline identity for the (S)-enantiomer. Note that the melting point and rotation are sensitive to optical purity (ee%).[1]

| Property | Specification | Notes |

| IUPAC Name | (2S)-2-(3-bromophenyl)propanoic acid | |

| Common Name | (S)-3-Bromo-α-methylbenzeneacetic acid | |

| CAS Number | 1146411-14-4 (S-isomer)42287-90-1 (Racemic) | Verify CAS for specific stereochemistry orders. |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 72–76 °C | Racemate melts ~74°C; pure enantiomer may differ.[1] |

| Chirality | (S)-configuration | Correlates to the pharmacologically active Dex- forms of profens. |

| Solubility | Soluble: MeOH, EtOH, DCM, EtOAcInsoluble: Water (acid form) | Soluble in aqueous alkali (pH > 8). |

| pKa | ~4.5 | Typical for 2-arylpropionic acids.[1] |

Synthetic Architectures & Process Chemistry[1]

Two primary routes are dominant in high-value manufacturing: Biocatalytic Kinetic Resolution (high specificity, mild conditions) and Asymmetric Hydrogenation (scalable, atom-economical).

Route A: Biocatalytic Kinetic Resolution (Enzymatic)

This protocol utilizes the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CalB) to selectively hydrolyze the (S)-ester from a racemic mixture.

Mechanism: The lipase preferentially hydrolyzes the (S)-ethyl ester to the (S)-acid, leaving the (R)-ester intact.

Validated Protocol

-

Substrate Preparation: Dissolve racemic ethyl 2-(3-bromophenyl)propionate (100 mM) in a biphasic system of phosphate buffer (pH 7.0, 50 mM) and toluene (9:1 v/v).

-

Enzyme Addition: Add immobilized CalB (Novozym 435, 10 mg/mL).

-

Reaction: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion via HPLC.

-

Termination: Stop reaction at ~45-50% conversion (typically 24-48 hours) to maximize enantiomeric excess (ee) of the product.

-

Work-up:

-

Filter off the immobilized enzyme.[1]

-

Adjust aqueous phase to pH 8.5 with 1M NaOH (extracts the (S)-acid as a salt).

-

Extract the unreacted (R)-ester with MTBE (Methyl tert-butyl ether).

-

Acidify the aqueous layer to pH 2.0 with HCl.[1]

-

Extract the precipitated (S)-2-(3-bromophenyl)propionic acid with Ethyl Acetate.

-

-

Purification: Recrystallize from Hexane/EtOAc to achieve >99% ee.

Route B: Asymmetric Hydrogenation (Chemocatalytic)

This route involves the reduction of the acrylic acid precursor using a chiral Ruthenium catalyst.

Catalyst System: [RuCl(p-cymene)((S)-BINAP)]Cl Substrate: 2-(3-bromophenyl)acrylic acid

Workflow

-

Hydrogenation: Perform in Methanol at 50°C under 40 bar H₂ pressure.

-

Selectivity: The (S)-BINAP ligand directs the hydride attack to the Re-face of the olefin, yielding the (S)-alkane.

-

Advantage: Avoids the 50% yield cap inherent to kinetic resolution (unless dynamic kinetic resolution is employed).[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix between Biocatalytic Resolution and Asymmetric Hydrogenation, leading to the downstream synthesis of Dexketoprofen.

Caption: Comparative workflow for the synthesis of (S)-2-(3-bromophenyl)propionic acid via Enzymatic Resolution vs. Asymmetric Hydrogenation, culminating in Dexketoprofen synthesis.

Analytical Characterization & Quality Control

Trustworthiness in chiral synthesis depends entirely on the validation of enantiomeric purity.[1]

Chiral HPLC Method

To distinguish the (S)-enantiomer from the (R)-antipode:

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: n-Hexane : Isopropanol : TFA (98 : 2 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Retention Times (Typical):

-

(R)-isomer: ~12 min

-

(S)-isomer: ~15 min (Confirm with authentic standards as elution order can reverse based on column type).

-

1H NMR Validation (400 MHz, CDCl₃)

-

δ 10.5 (br s, 1H): -COOH

-

δ 7.4 - 7.1 (m, 4H): Aromatic protons (characteristic meta-substitution pattern).

-

δ 3.7 (q, J=7.2 Hz, 1H): Chiral methine proton (-CH-).

-

δ 1.5 (d, J=7.2 Hz, 3H): Methyl doublet.[1]

Pharmaceutical Application: The "Profen" Link

(S)-2-(3-bromophenyl)propionic acid is the structural surrogate for Dexketoprofen .

Transformation Logic:

-

Protection: The carboxylic acid is often protected (e.g., as a methyl ester) to prevent catalyst poisoning.[1]

-

Coupling: The 3-bromo position undergoes Lithium-Halogen exchange or Palladium-catalyzed carbonylation in the presence of a phenylboronic acid or benzene derivative to install the benzoyl ketone bridge.

-

Deprotection: Hydrolysis yields the final drug, Dexketoprofen.[1]

This "Late-Stage Functionalization" approach allows researchers to synthesize libraries of Ketoprofen analogs by varying the coupling partner (e.g., replacing the benzoyl group with a naphthyl or heteroaryl ketone) while maintaining the critical (S)-propionic acid pharmacophore responsible for COX inhibition.

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] The bromo-substituent makes the compound potentially reactive toward strong nucleophiles.[1] Store at 2-8°C to prevent slow decarboxylation or racemization over extended periods.

References

-

Sigma-Aldrich. (n.d.).[1] 3-(3-Bromophenyl)propionic acid Product Datasheet. Retrieved from

-

MedChemExpress. (2024).[1] (S)-2-(3-Bromophenyl)propanoic acid Datasheet. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2063862, 3-(3-bromophenyl)propanoic Acid. Retrieved from

-

Comisso, G., et al. (1980).[1] Enantioselective synthesis and absolute configuration of (+)-alpha-(3-benzoylphenyl)propionic acid. Gazzetta Chimica Italiana, 110, 123-127.[1][2] (Foundational work on Ketoprofen chirality).

-

Gotor, V., et al. (2021).[1] Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology. Retrieved from

-

Lando, V., et al. (2025).[1] Transition-metal catalyzed synthesis of Ketoprofen. ResearchGate. Retrieved from

Sources

Spectroscopic Data Guide: 2-(3-Bromophenyl)propanoic Acid

This guide details the spectroscopic characterization of 2-(3-Bromophenyl)propanoic acid (CAS: 53086-63-4), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenoprofen. The following technical analysis synthesizes physicochemical principles with practical spectral data to serve as a definitive reference for analytical and synthetic chemists.

Executive Summary & Compound Profile

2-(3-Bromophenyl)propanoic acid is a chiral 2-arylpropionic acid derivative. It serves as a structural scaffold for "profen" class NSAIDs, distinguished by the meta-bromo substituent on the phenyl ring. Its spectroscopic signature is defined by the 1:1 isotopic abundance of Bromine (

Physicochemical Properties Table

| Property | Data |

| IUPAC Name | 2-(3-Bromophenyl)propanoic acid |

| CAS Number | 53086-63-4 |

| Molecular Formula | C |

| Molecular Weight | 229.07 g/mol |

| Exact Mass | 227.9786 ( |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in water |

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted nitriles or des-bromo analogs). The compound is typically prepared via the hydrolysis of 2-(3-bromophenyl)propanenitrile , which is itself derived from 3-bromoacetophenone or 3-bromobenzaldehyde.

Synthesis Pathway Diagram

Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry introduced by the chiral center at C2 and the meta-substitution on the aromatic ring.

H NMR (400 MHz, CDCl

)

The spectrum exhibits a classic "profen" side-chain pattern (methyl doublet + methine quartet) and a distinct aromatic region due to the electron-withdrawing Bromine atom.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| COOH | 10.50 - 12.00 | Broad Singlet | 1H | - | Carboxylic Acid proton |

| Ar-H (C2') | 7.42 - 7.46 | Singlet (t) | 1H | ~1.8 | Ortho to Br & Alkyl (Isolated) |

| Ar-H (C4') | 7.38 - 7.42 | Multiplet | 1H | - | Ortho to Br, Para to Alkyl |

| Ar-H (C6') | 7.22 - 7.28 | Doublet | 1H | 7.8 | Para to Br, Ortho to Alkyl |

| Ar-H (C5') | 7.18 - 7.22 | Triplet (t) | 1H | 7.8 | Meta to Br & Alkyl |

| CH (C2) | 3.72 | Quartet | 1H | 7.2 | Methine proton (Chiral center) |

| CH | 1.51 | Doublet | 3H | 7.2 | Methyl group |

Expert Insight: The proton at C2' (between the alkyl group and the bromine) is significantly deshielded and often appears as a narrow triplet or singlet due to small meta-coupling (

C NMR (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| C=O | 180.1 | Carboxylic Acid Carbonyl |

| Ar-C (Ipso) | 142.3 | Quaternary C attached to CH |

| Ar-C-Br | 122.8 | Quaternary C attached to Br |

| Ar-CH | 130.5, 130.1, 126.8 | Aromatic methines |

| CH | 45.2 | Alpha-carbon (Chiral center) |

| CH | 18.4 | Beta-methyl |

B. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic signature of Bromine.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative Mode).

-

Molecular Ion (

): Distinct doublet at

Fragmentation Pathway (EI):

-

Base Peak (

183/185): Loss of the carboxylic acid group [M - COOH] -

Tropylium-like Ion: Further loss of methyl or rearrangement may occur, but the bromine retention is strong in initial fragments.

-

Debromination: A minor peak at

149 (M - Br) may be observed but is less favorable than decarboxylation.

MS Fragmentation Logic

C. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the carboxylic acid and the aromatic halide.

| Wavenumber (cm | Vibration Mode | Description |

| 2800 - 3200 | O-H Stretch | Broad, strong absorption characteristic of carboxylic acid dimers. |

| 1705 - 1725 | C=O Stretch | Strong, sharp carbonyl peak. |

| 1560, 1475 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1050 - 1100 | C-O Stretch | C-O single bond stretch / in-plane bending. |

| 650 - 700 | C-Br Stretch | Characteristic band for aryl bromides (often weak). |

Experimental Protocols

Protocol 1: Sample Preparation for H NMR

To ensure high-resolution data without solvent interference:

-

Weighing: Weigh approximately 5-10 mg of the dry solid into a clean vial.

-

Solvation: Add 0.6 mL of CDCl

(Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

-

Acquisition: Acquire at minimum 16 scans with a 30° pulse angle and a relaxation delay (d1) of 1.0 second to ensure quantitative integration of the aromatic protons vs. the alkyl chain.

Protocol 2: Chiral Purity Analysis (HPLC)

Since the biological activity of profens is often stereospecific (usually the S-enantiomer is active), separating the enantiomers is critical.

-

Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: Baseline separation of (R) and (S) enantiomers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063862, 3-(3-bromophenyl)propanoic acid (Isomer Reference). Retrieved from [Link]

-

SpectraBase. Propanoic acid derivative spectral data collections. Wiley Science Solutions. Retrieved from [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (General reference for substituent effects on NMR shifts). Retrieved from [Link]

1H NMR Analysis of 2-(3-Bromophenyl)propanoic Acid

This guide provides an in-depth technical analysis of the

Technical Guide Series: Structural Elucidation of Aryl-Propionic Acids

Executive Summary & Structural Context

2-(3-Bromophenyl)propanoic acid (also known as 3-bromohydratropic acid) is a critical pharmacophore scaffold, structurally analogous to the "profen" class of NSAIDs (e.g., Fenoprofen, Ketoprofen).

From a spectroscopic standpoint, this molecule presents a classic case study in 1,3-disubstituted benzene systems coupled with a chiral

Structural Parameters[1][2][3][4][5]

-

Molecular Formula:

-

Key Functional Groups: Carboxylic acid, Secondary alkyl halide (aryl-substituted), Meta-substituted aromatic ring.

-

Chirality: Carbon C2 is a stereocenter. In achiral solvents (e.g.,

), the enantiomers (

Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral resolution, follow this standardized acquisition protocol.

Sample Preparation

-

Solvent: Chloroform-d (

, 99.8% D) is the preferred solvent for resolution of the aromatic region.-

Note: If the carboxylic acid proton (

) is not visible due to exchange broadening, switch to DMSO-

-

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce dimerization of the acid, shifting the

signal downfield. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters

-

Frequency: 300 MHz minimum; 500 MHz recommended for clear separation of aromatic multiplets.

-

Pulse Sequence: Standard 1D proton (zg30).

-

Transients (Scans): 16–32 scans are sufficient for this molecular weight.

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones: the Aliphatic Region (High Field), the Aromatic Region (Mid Field), and the Acidic Region (Low Field).

Zone A: The Aliphatic Chain (1.0 – 4.0 ppm)

This region confirms the 2-substituted propanoic acid backbone. The coupling between the methyl protons and the single methine proton creates a distinct

| Proton | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 1.48 – 1.52 | Doublet ( | 3H | ~7.2 Hz | Vicinal coupling to the single methine proton ( | |

| 3.68 – 3.75 | Quartet ( | 1H | ~7.2 Hz | Deshielded by the aromatic ring and the carboxylic acid. Coupled to 3 methyl protons ( |

Zone B: The Aromatic Region (7.0 – 7.6 ppm)

The 3-bromo substitution breaks the symmetry of the benzene ring, creating four distinct aromatic proton environments. This is a classic ABCD spin system , though it often appears as a pseudo-first-order pattern at higher fields.

-

H2 (The "Isolated" Singlet): Located between the alkyl group and the bromine. It is shielded only by meta-interactions but deshielded by the inductive effect of Br. It appears as a narrow triplet (often looking like a singlet) due to weak meta-coupling (

Hz). -

H4 (Ortho to Br): Strongly deshielded by the ortho-Bromine. Appears as a doublet (or ddd).

-

H6 (Ortho to Alkyl): Less deshielded than H4. Appears as a doublet.

-

H5 (Meta to both): The most shielded aromatic proton. Appears as a triplet (pseudo-triplet due to overlap of

couplings).

Estimated Shifts:

-

7.45 – 7.55: H2 (Singlet/Broad s) & H4 (Doublet,

- 7.15 – 7.30: H5 (Triplet) & H6 (Doublet)

Zone C: The Acidic Proton (> 10.0 ppm)

- : 10.5 – 12.5 ppm .

-

Appearance: Broad singlet.

-

Behavior: This signal is concentration-dependent and may disappear in

due to deuterium exchange.

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic protons based on splitting patterns and inductive effects.

Figure 1: Decision tree for assigning the 1,3-disubstituted aromatic protons in 2-(3-Bromophenyl)propanoic acid.

Summary Data Table

| Signal | Multiplicity | Integral | Structural Fragment | ||

| A | 1.50 | Doublet ( | 3H | 7.2 | |

| B | 3.72 | Quartet ( | 1H | 7.2 | |

| C | 7.20 | Triplet ( | 1H | 7.8 | Ar-H5 (Meta) |

| D | 7.25 | Doublet ( | 1H | 7.8 | Ar-H6 (Ortho to alkyl) |

| E | 7.42 | Doublet ( | 1H | 7.8 | Ar-H4 (Ortho to Br) |

| F | 7.52 | Singlet ( | 1H | ~1.8 | Ar-H2 (Isolated) |

| G | 11.0+ | Broad ( | 1H | - |

Note: Chemical shifts are approximate (

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for coupling constants and substituent effects).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

-

SDBS. (2024). Spectral Database for Organic Compounds. AIST. (General reference for 1,3-disubstituted benzene shifts).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).

Technical Guide: 13C NMR Analysis of 2-(3-Bromophenyl)propanoic Acid

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 2-(3-Bromophenyl)propanoic acid using Carbon-13 Nuclear Magnetic Resonance (

This document moves beyond basic spectral prediction, offering a "Senior Scientist" perspective on experimental design, specifically addressing the heavy atom effect of bromine, relaxation dynamics of quaternary carbons, and definitive assignment strategies using 2D correlation spectroscopy.

Structural Analysis & Carbon Environments

Before acquisition, a theoretical dissection of the molecule is required to anticipate spectral topology. The molecule (

Carbon Classification[1]

-

Carbonyl Carbon (C=O): Highly deshielded, quaternary.

-

Aromatic Ring (C6): Asymmetric substitution pattern (1,3-disubstituted).

-

Ipso-Alkyl (Quaternary)

-

Ipso-Bromine (Quaternary - Heavy Atom Effect)

-

Four tertiary aromatic carbons (CH).[1]

-

-

Aliphatic Chain:

-

Methine (CH) - Chiral center (

to Carbonyl). -

Methyl (

).

-

Experimental Protocol (Self-Validating System)

To ensure data integrity and reproducibility, the following protocol minimizes common artifacts associated with carboxylic acids and halogenated aromatics.

Sample Preparation[3]

-

Solvent Selection: Chloroform-d (

) is the standard. However, if the carboxylic acid proton exhibits broadening or exchange issues affecting the baseline, add a trace of-

Note:

allows for easy identification of the solvent triplet at 77.16 ppm.

-

-

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.

-

Causality:

C has a natural abundance of 1.1% and a low gyromagnetic ratio.[2] High concentration is non-negotiable for adequate signal-to-noise (S/N) ratio on quaternary carbons within a reasonable timeframe.

-

-

Filtration: Filter through a cotton plug or PTFE syringe filter to remove particulates that cause magnetic field inhomogeneity (shimming issues).

Instrument Parameters (The "Expert" Settings)

Standard proton-decoupled

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | Power-gated proton decoupling prevents NOE buildup during relaxation, ensuring quantitative accuracy if needed, though standard decoupling is fine for structural ID. |

| Relaxation Delay (D1) | 3.0 - 5.0 seconds | Critical: The Carbonyl and C-Br carbons are quaternary and have long |

| Spectral Width | 240 ppm | Ensures the Carbonyl peak (~180 ppm) is not aliased. |

| Scans (NS) | > 1024 | Required to resolve the low-intensity quaternary C-Br doublet/singlet. |

| Temperature | 298 K | Standardize to prevent chemical shift drift of the labile acid proton. |

Spectral Data Interpretation

The following table synthesizes predicted chemical shifts with diagnostic logic.

Reference: TMS (

| Carbon Label | Type | Approx. Shift ( | Signal Phasing (DEPT-135) | Diagnostic Logic & Validation |

| C-COOH | Quaternary | 178.0 - 181.0 | Invisible | Most downfield signal. Broadening may occur if H-bonding is dynamic. |

| Ar-C-Alkyl | Quaternary | 140.0 - 143.0 | Invisible | Ipso to the propanoic acid chain. Deshielded by the alkyl group. |

| Ar-C-Br | Quaternary | 122.0 - 123.0 | Invisible | Key Diagnostic: The "Heavy Atom Effect" of Bromine shields the ipso carbon, moving it upfield relative to benzene (128.5 ppm). Look for a small intensity peak here. |

| Ar-CH | Tertiary | 129.0 - 132.0 | Up (+ve) | Aromatic CH signals. C5 (meta to both) is typically the most shielded of the CH group. |

| Ar-CH | Tertiary | 126.0 - 129.0 | Up (+ve) | Remaining aromatic CHs. Overlap is common; HSQC is required for definitive assignment. |

| Tertiary | 45.0 - 46.0 | Up (+ve) | Distinctive methine signal. Deshielded by both the phenyl ring and the carbonyl. | |

| Primary | 18.0 - 19.5 | Up (+ve) | Most upfield signal. High intensity due to NOE and 3 equivalent protons. |

The "Heavy Atom Effect" Anomaly

Researchers often misidentify the C-Br carbon because they expect electronegative halogens to deshield (shift downfield) the attached carbon (like Fluorine or Chlorine).

-

Mechanism: Bromine has a large electron cloud.[3] Spin-orbit coupling and diamagnetic shielding dominate over the inductive effect, causing an upfield shift (shielding).

-

Validation: If you see a small quaternary peak around 122 ppm, it confirms the C-Br attachment.

Advanced Validation: 2D NMR Workflow

For drug development files, 1D

Graphviz Workflow: Assignment Strategy

Figure 1: Logical workflow for assigning carbon environments, highlighting the use of DEPT-135 to distinguish carbon multiplicities.

2D Correlation Strategy

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Correlate the proton at

~3.7 ppm (quartet) to the carbon at -

Correlate the methyl doublet (

~1.5 ppm) to the carbon at

-

-

HMBC (Heteronuclear Multiple Bond Coherence):

-

The "Bridge" Experiment: Look for a long-range coupling (

or -

Verify the connection between the

-CH proton and the Ipso-aromatic carbon (~142 ppm).

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 28, 2026, from [Link] (Source for comparative spectral data of brominated aromatics).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Detailed analysis of chemical shift tensors and solvent effects).

Sources

Technical Guide: Solubility Profiling and Purification of 2-(3-Bromophenyl)propanoic Acid

This technical guide details the solubility characteristics, thermodynamic modeling, and purification strategies for 2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5). As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen and Fenoprofen, understanding its solid-liquid equilibrium is essential for process optimization.

Physicochemical Framework

2-(3-Bromophenyl)propanoic acid is a lipophilic carboxylic acid derivative. Its solubility behavior is governed by two competing structural motifs: the hydrophobic brominated aromatic ring and the hydrophilic carboxyl group.

-

Chemical Identity:

Solute-Solvent Interaction Mechanisms

The dissolution mechanism varies significantly by solvent class:

-

Protic Polar Solvents (Methanol, Ethanol): The carboxyl group acts as both a hydrogen bond donor and acceptor. High solubility is observed due to strong solute-solvent H-bonding, which disrupts the crystal lattice energy.

-

Aprotic Polar Solvents (DMSO, DMF, Ethyl Acetate): These solvents accept protons from the carboxylic acid. Ethyl acetate is particularly effective for extraction due to its moderate polarity and immiscibility with water.

-

Non-Polar Solvents (Heptane, Toluene): In these media, the carboxylic acid tends to form cyclic dimers via intermolecular hydrogen bonds. Solubility is generally lower and highly temperature-dependent, making these ideal candidates for antisolvent crystallization .

Experimental Protocols for Solubility Determination

Since precise solubility data varies by polymorph and purity, an empirical determination is required for process scale-up. The following protocols are the industry standard for generating solubility curves.

Method A: Dynamic Laser Monitoring (Polythermal Method)

Best for rapid generation of solubility curves (metastable zone width).

-

Preparation: Weigh a precise mass of solute (

) and solvent ( -

Heating: Heat the slurry at a constant rate (e.g., 0.5 K/min) with agitation (300 rpm) until the laser transmission reaches 100% (clear point). Record temperature

. -

Cooling: Cool the solution at a constant rate until the first crystals appear (cloud point), indicated by a drop in transmission.

-

Iteration: Add more solvent to the vessel and repeat to obtain data points at different mole fractions.

Method B: Static Gravimetric Method (Isothermal)

Gold standard for thermodynamic equilibrium data.

-

Equilibration: Place excess solid 2-(3-Bromophenyl)propanoic acid in the solvent within a sealed vial.

-

Agitation: Shake at a constant temperature (controlled by a water bath, accuracy

K) for 24–48 hours. -

Sampling: Stop agitation and allow the solid phase to settle (2–4 hours).

-

Analysis: Withdraw the supernatant using a pre-heated syringe filter (0.45

m). Weigh the aliquot, evaporate the solvent under vacuum, and weigh the dry residue to calculate the mole fraction solubility (

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is robust for non-ideal solutions of organic acids.

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Interpretation:

-

Parameter A & C: Reflect the non-ideality of the solution and the entropy of mixing.

-

Parameter B: Related to the enthalpy of solution. A negative B value typically indicates an endothermic dissolution process (solubility increases with temperature).

Van't Hoff Analysis

For determining the thermodynamic driving forces:

- (Enthalpy): Positive values indicate endothermic dissolution.

- (Entropy): Positive values indicate increased disorder upon dissolution, the primary driving force for solubilization in organic solvents.

Purification & Crystallization Strategy

Based on the solubility differential, a cooling crystallization or antisolvent workflow is recommended.

Solvent Selection Matrix

| Solvent Type | Examples | Solubility Status | Role in Process |

| Good Solvent | Methanol, DCM, Ethyl Acetate | High | Dissolution, Extraction |

| Intermediate | Toluene, Isopropyl Acetate | Moderate | Cooling Crystallization |

| Anti-Solvent | n-Heptane, Cyclohexane, Water | Low/Insoluble | Yield Enhancement |

Recommended Workflow: Antisolvent Crystallization

The synthesis of Fenoprofen intermediates often employs an Ethyl Acetate/Heptane system.[10]

-

Dissolution: Dissolve crude 2-(3-Bromophenyl)propanoic acid in Ethyl Acetate at 50°C (approx. 1:3 w/v ratio).

-

Filtration: Perform hot filtration to remove insoluble inorganic salts (e.g., NaBr from bromination steps).

-

Antisolvent Addition: Slowly add n-Heptane to the filtrate while maintaining 50°C until the solution becomes slightly turbid.

-

Cooling: Cool the mixture to 0–5°C at a controlled rate (e.g., 10°C/hour) to induce nucleation.

-

Isolation: Filter the purified crystals and wash with cold Heptane.

Process Flow Diagram

Figure 1: Purification workflow for 2-(3-Bromophenyl)propanoic acid illustrating the transition from crude synthesis to pure crystalline solid.

References

-

ChemicalBook. (n.d.). 2-(3-Bromophenyl)propanoic acid Properties and Solubility Data. Retrieved from

-

National Institutes of Health (NIH). (n.d.). Fenoprofen - PubChem Compound Summary. PubChem.[8][11][12] Retrieved from

-

Ambeed. (n.d.). Solubility and Physicochemical Data for CAS 53086-52-5. Retrieved from

-

Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid (Analogous Process Reference). Retrieved from

Sources

- 1. 6940-50-7 | 4-Bromomandelicacid | Aryls | Ambeed.com [ambeed.com]

- 2. 345965-52-8 | 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Aryls | Ambeed.com [ambeed.com]

- 3. axel.as-1.co.jp [axel.as-1.co.jp]

- 4. 2-(3-Bromophenyl)propanoic acid | 53086-52-5 [chemicalbook.com]

- 5. 80622-53-3 | Methyl 2-(3-bromophenyl)propanoate | Aryls | Ambeed.com [ambeed.com]

- 6. 42287-90-1|3-(3-Bromophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 7. 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9 | Chemsrc [chemsrc.com]

- 8. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(3-Bromophenyl)propionic acid | CAS 42287-90-1 | Sun-shinechem [sun-shinechem.com]

- 10. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 11. Benzeneacetic acid, alpha-bromo-, methyl ester | C9H9BrO2 | CID 137806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(3-Bromophenyl)propanoic acid and its structural analogs

This guide serves as a technical monograph on 2-(3-Bromophenyl)propanoic acid , a critical "gateway scaffold" in the synthesis of 2-arylpropionic acid (profen) non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) represents a privileged scaffold in medicinal chemistry. Unlike its biologically active downstream analogs (e.g., Fenoprofen, Ketoprofen), this molecule acts primarily as a chemoselective branching point . The presence of the bromine atom at the meta-position of the phenyl ring, combined with the chiral propionic acid tail, allows researchers to access a vast library of COX-inhibitors via palladium-catalyzed cross-coupling reactions.

This guide details the synthesis, physical properties, and strategic application of this scaffold, emphasizing its utility in diversity-oriented synthesis (DOS) for drug discovery.

Chemical Architecture & Properties

Identity & Physical Data

The molecule is a chiral carboxylic acid. In drug development, the S-enantiomer is the pharmacologically active species (eutomer) for COX inhibition, although it is frequently synthesized as a racemate and resolved later.

| Property | Specification |

| IUPAC Name | 2-(3-Bromophenyl)propanoic acid |

| CAS Number | 53086-52-5 |

| Molecular Formula | C |

| Molecular Weight | 229.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

| pKa | ~4.5 (Carboxylic acid) |

Structural Logic: The "Profen" Pharmacophore

The structure consists of three critical domains:

-

Acidic Head Group: The carboxylic acid binds to Arg120 in the COX enzyme channel (salt bridge).[1]

-

Alpha-Methyl Center: This chiral center restricts conformational freedom, enhancing binding affinity compared to the linear acetic acid analogs (e.g., Diclofenac).

-

Meta-Bromo Handle: The 3-position bromine is electronically decoupled from the acid tail, making it an ideal site for late-stage functionalization without disrupting the binding pharmacophore.

Synthetic Methodologies

Route A: Alpha-Methylation (Lab Scale)

The most reliable laboratory route involves the direct alkylation of 3-bromophenylacetic acid. This method offers high yield and operational simplicity.

-

Precursor: 3-Bromophenylacetic acid (CAS 1878-67-7).[2]

-

Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).

-

Mechanism: Enolate formation followed by S

2 attack.

Route B: Asymmetric Hydrogenation (Enantioselective)

For pharmaceutical applications requiring the (S)-enantiomer, asymmetric hydrogenation of the corresponding acrylic acid precursor is preferred over chiral resolution.

-

Precursor: 2-(3-Bromophenyl)acrylic acid.

-

Catalyst: Ru(BINAP) or Rh(DuPhos) complexes.

-

Pressure: 50–100 bar H

.

Visualization of Synthetic Pathways

The following diagram illustrates the synthesis of the core scaffold and its divergence into active drugs.

Figure 1: Synthetic workflow showing the generation of the scaffold and its divergence into known NSAIDs.

Functionalization: The Suzuki-Miyaura Protocol[5]

The primary value of 2-(3-bromophenyl)propanoic acid is its reactivity in Palladium-catalyzed cross-coupling. The bromine atom is sufficiently labile for oxidative addition but stable enough to survive the alpha-methylation step.

Mechanistic Insight

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[3]

-

Transmetallation: The aryl boronic acid (e.g., phenylboronic acid for a Fenoprofen analog) transfers its organic group to the Palladium center.

-

Reductive Elimination: The C-C bond is formed, regenerating the catalyst.

Standard Protocol (Self-Validating)

This protocol is designed for 1.0 mmol scale.

Reagents:

-

Scaffold: 2-(3-Bromophenyl)propanoic acid (229 mg, 1.0 mmol)[4]

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

(3 mol%) -

Base: K

CO -

Solvent: Dioxane:Water (4:1 v/v)

Step-by-Step:

-

Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) species.

-

Solvation: Add degassed solvent via syringe.

-

Activation: Heat to 80°C for 4–6 hours. Monitor via TLC (eluent: 5% MeOH in DCM).

-

Workup: Acidify to pH 3 with 1M HCl (critical to protonate the carboxylic acid for extraction). Extract with Ethyl Acetate.[5]

-

Purification: Recrystallize from Hexane/EtOAc.

Pharmacological Context (SAR)

The biological activity of the resulting analogs depends heavily on the substituent introduced at the 3-position (replacing the bromine).

Structure-Activity Relationship (SAR) Table

| Substituent (at 3-pos) | Analog Name | COX Selectivity | Potency |

| -Br (Parent) | Intermediate | Low | Weak inhibitor; primarily a probe. |

| -O-Ph (Phenoxy) | Fenoprofen | COX-1 > COX-2 | High. The ether oxygen allows flexibility for hydrophobic pocket fitting. |

| -C(=O)Ph (Benzoyl) | Ketoprofen | Non-selective | Very High. The carbonyl locks conformation via conjugation. |

| -Ph (Phenyl) | Biphenyl analog | COX-2 selective | Moderate. Rigid bulky group favors the larger COX-2 pocket. |

Binding Mode Visualization

The following diagram represents the logical interaction between the scaffold's functional groups and the COX enzyme active site residues.

Figure 2: Pharmacophore mapping of the scaffold within the COX active site.

References

-

Synthesis of Alpha-Arylpropionic Acids: Rieu, J. P., et al. "Methods for the synthesis of anti-inflammatory 2-aryl propionic acids." Tetrahedron 42.15 (1986): 4095-4131. Link

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link

-

COX Inhibition Mechanism: Blobaum, A. L., & Marnett, L. J. "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry 50.7 (2007): 1425-1441. Link

-

Properties of 3-Bromophenylacetic Acid (Precursor): National Center for Biotechnology Information. "PubChem Compound Summary for CID 12797954, 2-(3-Bromophenyl)propanoic acid." Link

-

Enantioselective Synthesis: Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition 41.12 (2002): 2008-2022. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

The Brominated Phenylpropanoic Scaffold: Physicochemical Properties, Sigma-Hole Theory, and Synthetic Protocols

Abstract

This technical guide analyzes the theoretical and practical landscape of brominated phenylpropanoic acids, specifically focusing on 3-(4-bromophenyl)propanoic acid and its isomers. Serving as a critical scaffold in medicinal chemistry, this moiety bridges the gap between simple lipophilic spacers and functional pharmacophores. We explore the electronic "sigma-hole" phenomenon inherent to the bromine substituent, its impact on ligand-protein binding kinetics, and provide a validated, chemoselective synthetic protocol that avoids common dehalogenation pitfalls.

Theoretical Physicochemistry: The Sigma-Hole Paradigm

In modern drug design, the bromine atom on a phenyl ring is no longer viewed merely as a hydrophobic bulk or a weak inductive electron-withdrawing group (EWG). It is a functional handle for Halogen Bonding (XB) .

The Sigma-Hole ( -hole)

Unlike hydrogen bonding, where electrostatics are isotropic, halogen bonding is highly directional.[1][2] The electron density around the bromine atom in a C-Br bond is anisotropic.

-

The Mechanism: The electron density is concentrated in a belt around the equator of the bromine atom (negative electrostatic potential). Conversely, the region along the extension of the C-Br bond exhibits a depletion of electron density.

-

The Result: This creates a localized region of positive electrostatic potential known as the

-hole .[1][2] -

Drug Design Implication: This positive cap allows the bromine to act as a Lewis acid, forming strong, directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygen atoms, nitrogen in histidine) in the target protein binding pocket.

Electronic & Lipophilic Modulation